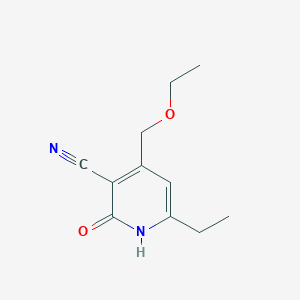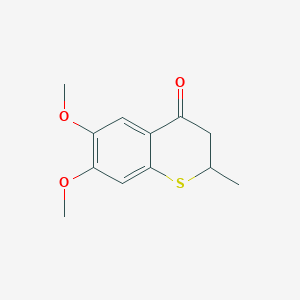
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as DMTS, is a synthetic compound that belongs to the thiochromene family. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is not fully understood, but it is thought to act by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory and antioxidant effects, as well as anticancer and neuroprotective properties. It has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in laboratory experiments is its relatively low toxicity and high solubility in aqueous solutions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its limited availability, which may make it difficult for some researchers to obtain.
Direcciones Futuras
There are several potential future directions for research involving 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one and to identify other potential therapeutic targets for this compound.
Métodos De Síntesis
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is typically synthesized through a multi-step process involving the reaction of 2-methyl-3-bromo-1,4-dimethoxybenzene with thiourea and sodium hydroxide. The resulting product is then subjected to a series of purification steps to obtain pure 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
Fórmula molecular |
C12H14O3S |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O3S/c1-7-4-9(13)8-5-10(14-2)11(15-3)6-12(8)16-7/h5-7H,4H2,1-3H3 |
Clave InChI |
DEWXZFBKYPVHDF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
SMILES canónico |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
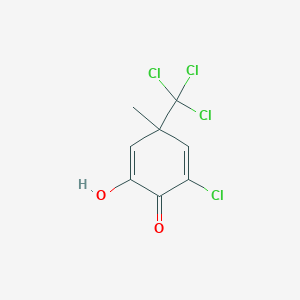
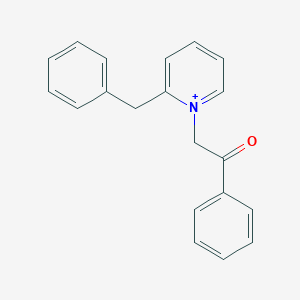

![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
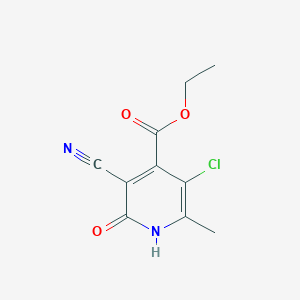
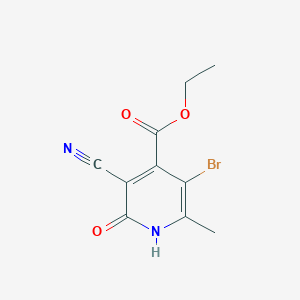
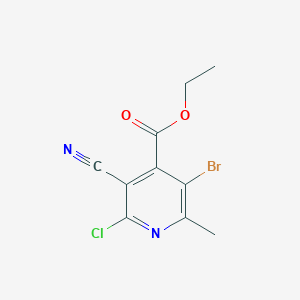
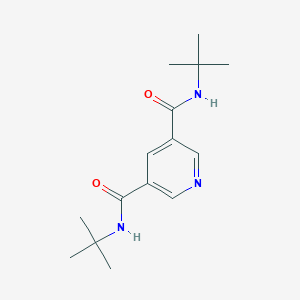
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
